alpha-Methyl-L-valin-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

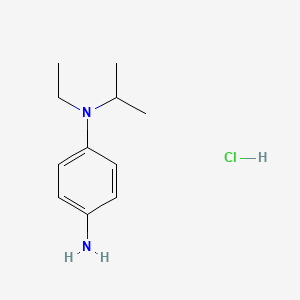

Alpha-Methyl-L-valine hydrochloride is a derivative of the amino acid valine. It is a compound of interest in various fields of scientific research due to its unique chemical properties and potential applications. Valine itself is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it. Alpha-Methyl-L-valine hydrochloride is often used in peptide synthesis and other chemical processes.

Wissenschaftliche Forschungsanwendungen

Alpha-Methyl-L-valine hydrochloride has several applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: It serves as a building block in the study of protein structure and function.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific amino acid sequences.

Industry: It is utilized in the production of various chemical products, including food additives and cosmetics

Wirkmechanismus

Target of Action

Alpha-Methyl-L-Valine Hydrochloride is a derivative of the essential amino acid, Valine . Valine is a branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle growth and tissue repair . It is also a precursor in the penicillin biosynthetic pathway . .

Mode of Action

Valine, like other BCAAs, is known to interact with various enzymes and proteins involved in muscle metabolism and tissue repair .

Biochemical Pathways

Valine, and potentially Alpha-Methyl-L-Valine Hydrochloride, is involved in several biochemical pathways. Valine is part of the BCAA family, which are known to regulate skeletal muscle metabolism . The catabolism of valine starts with the removal of the amino group by transamination, giving alpha-ketoisovalerate, an alpha-keto acid, which is converted to isobutyryl-CoA through oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex .

Pharmacokinetics

It is known to be a solid, off-white compound with a slightly soluble property in water . Its melting point is greater than 225°C (decomposition), and it has a predicted boiling point of 217.7±23.0 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Valine is known to prevent the breakdown of muscle by supplying the muscles with extra glucose responsible for energy production during physical activity .

Biochemische Analyse

Biochemical Properties

Alpha-Methyl-L-valine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain amino acid transporters and enzymes involved in amino acid metabolism. The interactions between alpha-Methyl-L-valine hydrochloride and these biomolecules are typically characterized by binding interactions that facilitate its incorporation into metabolic pathways .

Cellular Effects

Alpha-Methyl-L-valine hydrochloride influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, alpha-Methyl-L-valine hydrochloride can impact cellular metabolism by altering the flux of metabolites through metabolic pathways .

Molecular Mechanism

The molecular mechanism of alpha-Methyl-L-valine hydrochloride involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, thereby influencing their activity. For instance, alpha-Methyl-L-valine hydrochloride may inhibit the activity of enzymes involved in amino acid catabolism, leading to an accumulation of certain metabolites. Additionally, it can affect gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Methyl-L-valine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, alpha-Methyl-L-valine hydrochloride may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to alpha-Methyl-L-valine hydrochloride can result in changes in cellular function, such as alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of alpha-Methyl-L-valine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of alpha-Methyl-L-valine hydrochloride may lead to disruptions in metabolic pathways and cause cellular toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

Alpha-Methyl-L-valine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For instance, it may be metabolized by enzymes involved in amino acid catabolism, leading to the production of specific metabolites. Additionally, alpha-Methyl-L-valine hydrochloride can affect metabolic flux by altering the levels of certain metabolites .

Transport and Distribution

The transport and distribution of alpha-Methyl-L-valine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, alpha-Methyl-L-valine hydrochloride may be transported into cells via amino acid transporters and subsequently distributed to various organelles .

Subcellular Localization

Alpha-Methyl-L-valine hydrochloride exhibits specific subcellular localization patterns. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The subcellular localization of alpha-Methyl-L-valine hydrochloride is crucial for its activity and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of alpha-Methyl-L-valine hydrochloride typically involves the esterification of L-valine followed by methylation. One common method includes adding absolute methanol to a reactor, controlling the temperature between -8°C and 10°C, and then adding thionyl chloride while stirring. After the reaction, L-valine is added under cooling conditions, and the mixture is heated and refluxed at 60-70°C for several hours. The product is then crystallized and purified .

Industrial Production Methods: Industrial production of alpha-Methyl-L-valine hydrochloride follows similar steps but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and the use of standard industrial equipment to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Methyl-L-valine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it back to its amino acid form.

Substitution: It can participate in substitution reactions, particularly in peptide synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) are used in peptide synthesis.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while substitution reactions typically produce peptides .

Vergleich Mit ähnlichen Verbindungen

Alpha-Methyl-D-valine: Another derivative of valine with similar properties but different stereochemistry.

L-Valine Methyl Ester: A related compound used in similar applications but with different chemical properties.

Uniqueness: Alpha-Methyl-L-valine hydrochloride is unique due to its specific stereochemistry and reactivity, making it particularly useful in peptide synthesis and other specialized applications .

Eigenschaften

IUPAC Name |

(2S)-2-amino-2,3-dimethylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)6(3,7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXAGOKNORCIIB-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)

![2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B1285341.png)

![[1-(Thiophen-2-yl)cyclohexyl]methanamine](/img/structure/B1285342.png)

![4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285354.png)